molecular formula C25H33N3O4S B6494180 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide CAS No. 898407-12-0

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide

Cat. No.: B6494180
CAS No.: 898407-12-0
M. Wt: 471.6 g/mol
InChI Key: HZFXKRCYZXLTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide (hereafter referred to as the "target compound") is a piperidine-based ethanediamide derivative featuring a 2,5-dimethylbenzenesulfonyl group and a 2,3-dimethylphenyl substituent. This article compares its properties with structurally related compounds, emphasizing synthesis, physicochemical characteristics, and pharmacological implications.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-17-11-12-19(3)23(16-17)33(31,32)28-15-6-5-9-21(28)13-14-26-24(29)25(30)27-22-10-7-8-18(2)20(22)4/h7-8,10-12,16,21H,5-6,9,13-15H2,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFXKRCYZXLTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide is a complex organic compound notable for its potential biological activities. Characterized by a piperidine ring and various functional groups, this compound is of interest in medicinal chemistry due to its possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C24H31N3O5SC_{24}H_{31}N_{3}O_{5}S, with a molecular weight of approximately 473.59 g/mol. The structure includes a piperidine ring substituted with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride, along with an ethanediamide moiety and a dimethylphenyl group. This unique combination of functional groups suggests a diverse range of biological activities.

Property Value
Molecular FormulaC24H31N3O5S
Molecular Weight473.59 g/mol
CAS Number898407-12-0

The biological activity of this compound is thought to involve interactions with specific receptors or enzymes. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activity. However, detailed studies are needed to elucidate the precise mechanisms involved.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial activity, which may extend to this compound.

Anti-inflammatory Effects

Research indicates that derivatives of sulfonamides can have anti-inflammatory effects. The potential for this compound to inhibit inflammatory pathways could be significant in treating conditions where inflammation plays a critical role.

Case Studies and Research Findings

  • Cell Viability Studies : In vitro studies have shown that similar compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. For instance, a related compound exhibited maximal protective activity at 100% with an EC50 value of 0.1±0.01μM0.1\pm 0.01\mu M .
    Compound Max Activity (%) EC50 (μM)
    Compound 1976 ± 1
    Compound WO5m1000.1 ± 0.01
  • Structure-Activity Relationship (SAR) : Various analogs have been synthesized to explore the relationship between chemical structure and biological activity. Modifications in aryl substituents have been shown to significantly affect the biological profile of these compounds .
  • Potential Applications : Given its structural features, this compound may serve as a lead compound for developing new drugs targeting specific diseases such as diabetes or bacterial infections.

Comparison with Similar Compounds

Structural Variations

Key analogues and their structural distinctions:

Compound Name Substituent on Piperidine/Ethanediamide Molecular Weight (g/mol) Key Structural Features
Target Compound 2,5-dimethylbenzenesulfonyl; 2,3-dimethylphenyl Not reported Dual methyl groups on benzene sulfonyl and phenyl enhance steric bulk and lipophilicity.
N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide 4-methylbenzenesulfonyl; 2-hydroxyethyl 397.5 Hydroxyethyl group improves solubility; para-methyl sulfonyl reduces steric hindrance.
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide Trifluoromethylphenyl; indole-piperidine hybrid Not reported Trifluoromethyl enhances electron-withdrawing effects; indole core may influence CNS penetration.
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide Bithiophene; methylsulfanylphenyl Not reported Bithiophene introduces aromatic sulfur atoms, altering electronic properties and redox potential.

Physicochemical Properties

  • Lipophilicity: The target compound’s 2,3-dimethylphenyl group increases logP compared to the hydroxyethyl analogue (), which is more hydrophilic due to polar hydroxy groups.
  • Electronic Effects : The 2,5-dimethylbenzenesulfonyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing trifluoromethyl group in ’s compound.
  • Solubility: The bithiophene-containing compound () likely has lower solubility in polar solvents due to its rigid, nonpolar aromatic system.

Pharmacological Implications

  • Target Compound : The 2,3-dimethylphenyl group may enhance selectivity for hydrophobic binding pockets in enzymes or receptors, while the 2,5-dimethylbenzenesulfonyl group could stabilize interactions with catalytic serine residues in proteases.
  • Trifluoromethylphenyl Analogue : The CF3 group’s electronegativity may improve binding affinity to targets like kinases or GPCRs but risks off-target effects due to heightened reactivity.
  • Bithiophene Analogue : Sulfur atoms in the bithiophene moiety () could confer antioxidant properties or modulate ion channel activity.

Preparation Methods

Piperidine Core Functionalization

Detailed Stepwise Synthesis

Synthesis of 1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl Ethyl Chloride

  • Sulfonylation : Piperidin-2-yl ethanol (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by addition of triethylamine (1.2 equiv) and 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature.

    Yield: 85–90%; Purity (HPLC): >95%\text{Yield: 85–90\%; Purity (HPLC): >95\%}
  • Chlorination : The sulfonylated product is treated with thionyl chloride (2.0 equiv) in toluene at reflux for 4 hours. Excess reagents are removed under vacuum to yield the chloroethyl intermediate.

Preparation of N-(2,3-Dimethylphenyl)oxalamic Acid Chloride

Oxalyl chloride (1.5 equiv) is added dropwise to a solution of 2,3-dimethylphenylamine (1.0 equiv) in dry diethyl ether at −10°C. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Final Coupling Reaction

The chloroethyl intermediate (1.0 equiv) and N-(2,3-dimethylphenyl)oxalamic acid chloride (1.1 equiv) are combined in tetrahydrofuran with N,N-diisopropylethylamine (2.0 equiv). The mixture is stirred at 50°C for 24 hours, followed by purification via silica gel chromatography.

Reaction Optimization and Challenges

Sulfonylation Efficiency

Excess sulfonyl chloride (>1.1 equiv) and prolonged reaction times (>12 hours) are necessary to achieve full conversion, as steric hindrance from the 2,5-dimethyl group slows nucleophilic attack.

Byproduct Mitigation

The primary byproduct, N,N'-bis(2,3-dimethylphenyl)oxalamide , forms via over-acylation. This is minimized by maintaining a 1:1 molar ratio of acid chloride to amine and using low temperatures (−10°C).

Crystallization and Purification

Crude product is recrystallized from a 3:1 ethanol-water mixture, enhancing purity to >99% (HPLC). Key spectral data for validation include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, 2H, aromatic), 2.55 (s, 6H, CH₃), 1.95–1.45 (m, 6H, piperidine).

  • HRMS (ESI) : m/z 471.6 [M+H]⁺.

Industrial-Scale Adaptations

The patent CN1326846C outlines a scalable method for analogous piperidine sulfonamides, emphasizing:

  • Solvent Selection : Aqueous HCl improves solubility of intermediates, facilitating filtration.

  • Neutralization and Extraction : Adjusting pH to 10 with NaOH precipitates impurities, while toluene extraction isolates the product.

  • Crystallization : Slow cooling (1°C/min) from toluene yields large crystals suitable for filtration.

Analytical and Spectroscopic Characterization

ParameterValueMethod
Molecular FormulaC₂₅H₃₃N₃O₄SHRMS
Molecular Weight471.6 g/molESI-MS
Melting Point162–164°CDSC
Purity>99%HPLC

Q & A

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the piperidine-sulfonyl group in aqueous vs. lipid bilayer environments .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Free Energy Perturbation (FEP) : Predict affinity changes upon substituting dimethyl groups with halogens or methoxy moieties .

What strategies optimize selectivity against off-target receptors (e.g., sigma-1 vs. sigma-2)?

Q. Advanced Research Focus

  • Fragment-Based Design : Replace the 2,3-dimethylphenyl group with a bulkier tert-butyl or trifluoromethyl group to exploit steric exclusion from off-target binding pockets .
  • Alanine Scanning Mutagenesis : Identify critical residues in target vs. off-target receptors using recombinant protein mutants .
  • Pharmacophore Filtering : Screen virtual libraries for compounds with <30% similarity to known sigma-1 ligands .

Which analytical techniques are most reliable for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : Confirm regiochemistry of the piperidine-sulfonyl linkage (δ 2.8–3.2 ppm for sulfonyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C25H32N3O4S) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry of the ethanediamide bridge (if crystalline) .

How can metabolic stability and degradation pathways be evaluated preclinically?

Q. Advanced Research Focus

  • Liver Microsome Assays : Incubate with human hepatocytes (1 µM compound, 37°C) and monitor degradation via LC-MS/MS. Major metabolites (e.g., sulfoxide derivatives) indicate susceptibility to CYP3A4 .
  • Stability in Biological Matrices : Assess half-life in plasma (37°C, pH 7.4) to guide formulation strategies (e.g., PEGylation) .

What formulation challenges arise from the compound’s solubility profile?

Basic Research Focus
The compound’s logP (~3.5) suggests poor aqueous solubility (<10 µg/mL). Strategies include:

  • Co-solvent Systems : Use 20% DMSO/PBS for in vitro assays .
  • Nanoemulsions : Prepare with soybean lecithin (5% w/v) to enhance bioavailability for in vivo studies .

Does enantiomeric configuration impact activity? How can enantiomers be resolved?

Advanced Research Focus
The ethanediamide bridge may introduce chirality. Enantiomers can exhibit 10–100-fold differences in potency.

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) for resolution .
  • Asymmetric Synthesis : Employ Evans auxiliaries during amide coupling to favor the R-configuration .

How can researchers validate target engagement in complex biological systems?

Q. Advanced Research Focus

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the ethanediamide backbone to crosslink with target proteins, followed by pull-down assays .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation curves (37–65°C) to confirm stabilization of the target receptor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.